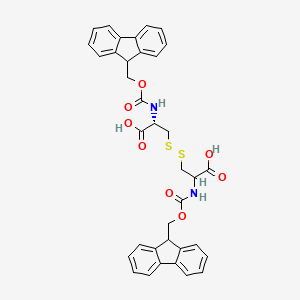

Fmoc-D-Cystine

Description

Historical Context and Evolution of D-Amino Acid Chemistry in Bioresearch

For a significant period in the history of biochemistry, L-amino acids were considered the exclusive building blocks of life, forming the basis of all proteins and peptides. D-amino acids, their non-superimposable mirror images or enantiomers, were initially regarded as anomalies when first identified. nih.gov However, further research revealed their presence and specific biological functions in a wide range of organisms, from the peptidoglycan cell walls of bacteria to the venom of cone snails and even in the mammalian brain, where they can act as neurotransmitters. nih.gov

This growing understanding of the natural roles of D-amino acids spurred their exploration in bioresearch. A pivotal application emerged in peptide chemistry. Peptides synthesized from naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic potential. nih.gov Researchers discovered that by strategically incorporating D-amino acids into peptide sequences, they could create analogues that are highly resistant to this enzymatic breakdown. nih.govnih.govlifetein.com.cn This is because proteases are chiral enzymes that are stereospecific for L-amino acid peptide bonds. researchgate.net The introduction of D-amino acids disrupts the recognition sites for these enzymes, thereby enhancing the peptide's stability and in vivo half-life. nih.govfrontiersin.org This principle of using stereochemistry to confer proteolytic resistance has become a cornerstone of modern drug design and biomaterial development. nih.gov

Significance of Stereochemistry in Fmoc-D-Cystine Derivatives for Advanced Applications

The precise three-dimensional arrangement of atoms—the stereochemistry—of a molecule is fundamental to its function in a biological context. In the case of this compound, the "D" configuration is of paramount importance for its utility in advanced applications. The primary advantage conferred by the D-stereocenter is enhanced enzymatic stability. Peptides incorporating D-amino acids exhibit a marked resistance to degradation by proteases, a crucial attribute for the development of peptide-based therapeutics and long-lasting biomaterials. nih.govnih.gov

Beyond stability, stereochemistry profoundly influences the self-assembly properties of peptides. The incorporation of D-amino acids into a peptide sequence can alter its secondary structure, such as α-helices and β-sheets, which in turn dictates how the peptides interact with each other at a supramolecular level. nih.govrsc.org This is particularly relevant in the field of hydrogels. Fmoc-protected amino acids are well-known for their ability to self-assemble into nanofibrous networks that can trap large amounts of water, forming hydrogels. nih.govrsc.orgresearchgate.net The chirality of the amino acid building block can affect the morphology of the resulting nanofibers, the mechanical properties of the hydrogel (e.g., stiffness), and its behavior in biological environments. nih.govnih.gov For instance, studies on Fmoc-tripeptide hydrogels have shown that the chirality of the constituent amino acids significantly impacts the storage modulus (G') and drug release kinetics of the material. nih.gov The use of this compound, therefore, allows for the creation of hydrogels with distinct properties compared to their L-Cystine counterparts, opening up possibilities for finely tuned drug delivery systems and tissue engineering scaffolds. nih.gov

The following table illustrates the impact of D-amino acid incorporation on peptide stability, a key feature leveraged by using this compound.

| Peptide Composition | Time (hours) | Remaining Peptide (%) |

| All L-amino acid peptide | 4 | 0 |

| L-peptide with C-terminal D-amino acid modification | 24 | 15 |

This table is a representation of data showing that modifying short L-peptides with D-amino acids at the C-terminus significantly enhances their stability against proteolysis by enzymes like proteinase K. While the all-L-peptide is completely degraded within 4 hours, a significant portion of the D-amino acid-modified peptide remains after 24 hours. nih.gov

Overview of Research Trajectories Utilizing this compound as a Core Chemical Entity

This compound serves as a specialized building block in several key areas of modern chemical and biomedical research. Its applications stem from the combined advantages of the Fmoc group for solid-phase peptide synthesis (SPPS) and the unique properties conferred by the D-cystine core.

Peptide Synthesis and Drug Design: The most direct application of this compound is in the synthesis of peptides with enhanced proteolytic stability. nih.govfrontiersin.org By incorporating D-cystine, researchers can create peptide-based drug candidates that persist longer in the body. Furthermore, the cystine unit itself is crucial for introducing disulfide bonds into peptide structures. Disulfide bridges are vital for establishing and maintaining the correct three-dimensional conformation of many biologically active peptides, which is often essential for their function. springernature.comnih.gov Using this compound allows for the synthesis of cyclic peptides or peptides with specific structural constraints that are also resistant to enzymatic degradation.

Biomaterials and Hydrogels: A major research trajectory involves the use of this compound in the development of self-assembling biomaterials, particularly hydrogels. nih.gov The Fmoc group promotes self-assembly through π-π stacking interactions, while the peptide backbone forms hydrogen bonds, leading to the formation of a nanofibrous network characteristic of hydrogels. nih.govmdpi.com The D-stereochemistry, as discussed, influences the material's properties, including its mechanical strength and degradation profile. nih.govnih.gov These hydrogels are being explored as advanced platforms for controlled drug delivery, where a therapeutic agent can be encapsulated within the hydrogel matrix and released over time as the material degrades. nih.govresearchgate.net The inherent proteolytic resistance of materials made from D-amino acids makes them particularly suitable for long-term delivery applications. rsc.org

Tissue Engineering: The development of scaffolds that can support cell growth and guide tissue regeneration is another significant area of research. Peptide-based hydrogels are attractive for this purpose due to their biocompatibility and tunable properties. nih.gov Hydrogels derived from this compound can be designed to mimic the extracellular matrix, providing a suitable environment for cell adhesion and proliferation. The slow degradation rate of these materials ensures that the scaffold remains intact for a sufficient period to support new tissue formation. researchgate.net

The table below summarizes how chirality can influence the properties of Fmoc-peptide hydrogels, a key area of application for this compound.

| Hydrogel System | Key Property | Observation |

| Fmoc-tripeptide hydrogels | Mechanical Properties (Storage Modulus G') | The storage modulus is highly sensitive to the chirality of the Fmoc-peptide. nih.gov |

| Fmoc-tripeptide hydrogels | Drug Release Kinetics | Chirality influences the rate of drug release, with L-chirality hydrogels showing higher release values in some studies. nih.gov |

| Heterochiral dipeptides | Self-Assembly | The introduction of a D-amino acid can hamper hydrogelation in some sequences by altering intermolecular interactions. nih.gov |

This table synthesizes findings from research on Fmoc-peptide hydrogels, demonstrating that the stereochemistry of the amino acid building blocks is a critical factor in determining the physical and functional properties of the resulting biomaterials. nih.govnih.gov

Properties

Molecular Formula |

C36H32N2O8S2 |

|---|---|

Molecular Weight |

684.8 g/mol |

IUPAC Name |

(2S)-3-[[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C36H32N2O8S2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)/t31-,32?/m1/s1 |

InChI Key |

IRQYKZZFOSDZHP-XGDNGBMYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Advanced Synthesis Methodologies of Fmoc D Cystine and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Techniques Involving Fmoc-D-Cystine

Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides. peptide.com The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com The use of this compound in SPPS requires careful consideration of several factors to ensure the integrity of the final product.

The removal of the Fmoc group is a critical step in each cycle of SPPS. The most common reagent for this purpose is a 20% solution of piperidine (B6355638) in DMF. oup.com However, piperidine is a nucleophilic base and can contribute to side reactions, particularly with sensitive amino acids like cysteine. peptide.comiris-biotech.de

To mitigate these issues, alternative bases and optimized conditions have been explored:

Piperidine: While effective, prolonged exposure to piperidine can lead to side reactions such as the formation of 3-(1-piperidinyl)alanine. peptide.comscite.ai

Morpholine (B109124): Morpholine has been investigated as a less nucleophilic alternative to piperidine. nih.govresearchgate.netnih.gov Studies have shown that 50-60% morpholine in DMF can efficiently remove the Fmoc group while minimizing side reactions like diketopiperazine and aspartimide formation. researchgate.netnih.gov

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic base that can rapidly remove the Fmoc group. peptide.com It is often used in combination with a scavenger like piperidine to trap the dibenzofulvene byproduct of the deprotection reaction. peptide.com However, DBU can catalyze aspartimide formation and should be used with caution in sequences containing aspartic acid. peptide.com

Piperazine (B1678402): A combination of piperazine and DBU has been reported as a rapid and efficient Fmoc deprotection solution, offering a safer alternative to piperidine. rsc.org

The choice of deprotection reagent and the duration of the deprotection step must be carefully optimized for each synthesis to maximize Fmoc removal while minimizing side reactions. iris-biotech.de

Table 2: Comparison of Fmoc Deprotection Reagents

| Reagent | Concentration | Advantages | Disadvantages |

| Piperidine | 20% in DMF | Effective and widely used. oup.com | Can cause side reactions like 3-(1-piperidinyl)alanine formation. peptide.comscite.ai |

| Morpholine | 50-60% in DMF | Less nucleophilic, minimizes diketopiperazine and aspartimide formation. researchgate.netnih.gov | May be less efficient than piperidine. researchgate.net |

| DBU | 1-2% in DMF (often with a scavenger) | Rapid deprotection. peptide.com | Can catalyze aspartimide formation. peptide.com |

| Piperazine/DBU | - | Rapid and efficient, safer alternative to piperidine. rsc.org | - |

Cysteine residues are particularly susceptible to racemization (the conversion of a chiral center to a mixture of enantiomers) and epimerization (the change in configuration at one of multiple chiral centers) during peptide synthesis. peptide.comnih.gov This is especially problematic during the activation step of the coupling reaction, particularly when using base-mediated methods. sigmaaldrich.com

Several strategies have been developed to minimize racemization and epimerization of cysteine residues:

Coupling Reagents: Using coupling reagents that operate under acidic or neutral conditions, such as diisopropylcarbodiimide (DIPCDI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma, can significantly reduce racemization compared to base-mediated methods. sigmaaldrich.compeptide.com

Temperature Control: Lowering the temperature during the coupling reaction can help to limit the extent of racemization, especially when using microwave-assisted SPPS. nih.gov

Hindered Bases: The use of sterically hindered bases, such as 2,4,6-collidine, in place of more common bases like N-methylmorpholine, has been shown to suppress racemization during the coupling of cysteine residues. nih.govjohnshopkins.edu

Choice of Resin: For peptides with a C-terminal cysteine, the choice of resin can have a significant impact. The use of trityl-type resins, such as 2-chlorotrityl chloride resin, can reduce epimerization compared to Wang-type resins. sigmaaldrich.com

Thiol Protecting Group: As mentioned previously, the choice of thiol protecting group can also influence the degree of racemization. The tetrahydropyranyl (Thp) group has been shown to result in less racemization than the trityl (Trt) group. sigmaaldrich.com

A recent study demonstrated that using Fmoc-Cys protected with Thp or Mmt, in conjunction with 30% 4-methylpiperidine (B120128) in 0.5 M OxymaPure-DMF for Fmoc removal, effectively minimizes side reactions, including epimerization. csic.esacs.org

The incorporation of this compound into a peptide chain is susceptible to several side reactions that can lead to the formation of impurities.

3-(1-piperidinyl)alanine Formation: This side reaction is particularly problematic for peptides with a C-terminal cysteine. peptide.comiris-biotech.de It occurs through a base-catalyzed β-elimination of the protected thiol group to form a dehydroalanine (B155165) intermediate. peptide.comscite.ai The piperidine used for Fmoc deprotection can then add to this intermediate, resulting in the formation of a 3-(1-piperidinyl)alanine adduct. peptide.comscite.ai The use of a bulky thiol protecting group like trityl can help to minimize this side reaction. peptide.comiris-biotech.de

Elimination-Addition Reactions: The β-elimination reaction that leads to the formation of dehydroalanine is a key step in several side reactions. scite.ai The extent of this reaction is influenced by the nature of the thiol protecting group, with S-tBu being more prone to elimination than Acm or Trt. scite.ai

Strategies to control these side reactions include:

Minimizing exposure to base: Using shorter deprotection times or milder basic conditions can help to reduce the extent of β-elimination.

Optimizing the thiol protecting group: As mentioned, the choice of protecting group can significantly impact the propensity for elimination reactions. scite.ai

Using alternative deprotection reagents: Replacing piperidine with less nucleophilic bases like morpholine can prevent the formation of the piperidinyl adduct. researchgate.netnih.gov

By carefully selecting protecting groups, optimizing reaction conditions, and being aware of potential side reactions, it is possible to successfully synthesize high-purity peptides containing this compound using solid-phase peptide synthesis.

Advanced Coupling Reagents and Techniques for this compound Integration

The integration of this compound into a growing peptide chain is a critical step that can be prone to side reactions, most notably racemization. The selection of an appropriate coupling reagent and technique is therefore paramount to maintaining the stereochemical integrity of the D-amino acid. While a variety of coupling reagents are available for standard peptide synthesis, the specific case of cysteine derivatives requires careful consideration.

Base-mediated activation methods, which are common in Fmoc solid-phase peptide synthesis (SPPS), can exacerbate racemization of cysteine residues. nih.gov Therefore, coupling under acidic or neutral conditions is often preferred. Carbodiimide-based reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt), provide a more favorable acidic/neutral environment that minimizes epimerization. bachem.comsigmaaldrich.com The combination of DIC with HOBt or Oxyma Pure is considered one of the best methods for coupling Fmoc-protected cysteine derivatives under base-free conditions, which helps to minimize racemization. bachem.com

Phosphonium (B103445) and aminium/uronium salt-based reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient coupling reagents. bachem.com However, their use typically requires the presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA), which can increase the risk of racemization for sensitive amino acids like cysteine. bachem.com More recent developments have led to reagents like 1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate (COMU), which shows high coupling efficiency with reduced epimerization and can be effective with only one equivalent of base. acs.org

The choice of coupling reagent can be guided by the specific requirements of the synthesis, such as the nature of the peptide sequence and the scale of the synthesis. For instance, in automated SPPS, the solubility of byproducts is a key consideration, making DIC a useful reagent as its corresponding urea (B33335) is soluble in common washing solvents. bachem.com

| Reagent Class | Examples | Activation Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Acidic/Neutral (with additives like HOBt, Oxyma Pure) | Minimizes racemization for cysteine derivatives. bachem.comsigmaaldrich.com DIC byproducts are soluble. bachem.com | DCC can form an insoluble urea byproduct. Can be less efficient than onium salts. |

| Phosphonium Salts | BOP, PyBOP | Basic (requires tertiary base) | High coupling efficiency. | Increased risk of racemization for cysteine derivatives. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Basic (requires tertiary base) | High coupling rates and efficiency with few side reactions. bachem.com | Increased risk of racemization, especially with pre-activation and microwave heating. nih.govsigmaaldrich.com |

| Immonium-type Salts | COMU | Basic (can be used with 1 eq. of base) | High coupling efficiency, reduced epimerization, good solubility. acs.org | Relatively newer and potentially more expensive. |

Solution-Phase and Hybrid Synthetic Approaches for this compound Constructs

While solid-phase peptide synthesis (SPPS) is the dominant method for preparing peptides in a laboratory setting, solution-phase synthesis remains a valuable strategy, particularly for large-scale production. chempep.comresearchgate.net In the context of this compound constructs, solution-phase synthesis involves the stepwise coupling of amino acids or peptide fragments in a suitable solvent system. researchgate.net The principles of protecting group strategy and peptide bond formation are fundamentally the same as in SPPS. researchgate.net

One of the challenges of using the Fmoc group in solution-phase synthesis is the reactivity of the dibenzofulvene byproduct generated during the deprotection step with piperidine. nih.gov This reactive intermediate can potentially form adducts with the newly liberated N-terminal amine, leading to undesired side products. Careful control of reaction conditions and purification of intermediates are therefore crucial.

Hybrid synthetic approaches combine the advantages of both solid-phase and solution-phase methods. For example, a protected peptide fragment containing this compound can be synthesized on a solid support, cleaved from the resin, and then used in a solution-phase fragment condensation to build a larger peptide. This strategy can be particularly useful for the synthesis of long or complex peptides, where the full-length synthesis on a solid support might be inefficient.

The choice between solid-phase, solution-phase, or a hybrid approach depends on several factors, including the length and complexity of the target peptide, the desired scale of synthesis, and the specific chemical properties of the this compound-containing sequence.

Regioselective Disulfide Bond Formation in this compound Containing Peptides

A key feature of peptides containing multiple cysteine residues is their ability to form disulfide bridges, which are crucial for their three-dimensional structure and biological activity. rsc.org When synthesizing peptides with more than two cysteine residues, controlling the connectivity of the disulfide bonds to obtain the desired isomer is a significant challenge. rsc.org Regioselective disulfide bond formation is achieved through the use of an orthogonal set of thiol protecting groups. researchgate.net These protecting groups can be selectively removed under different conditions, allowing for the stepwise formation of disulfide bonds.

For Fmoc-based synthesis, a common strategy involves using a combination of acid-labile and other selectively removable protecting groups. The trityl (Trt) group is widely used as it is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage from the resin. sigmaaldrich.com To form a specific disulfide bond while other cysteines remain protected, groups with different lability are employed.

Common orthogonal protecting groups used in conjunction with the Fmoc strategy include:

Acetamidomethyl (Acm): Stable to TFA but can be removed by treatment with iodine or mercury(II) acetate, often in solution after peptide cleavage and purification. sigmaaldrich.com

Diphenylmethyl (Dpm): Stable to mild TFA treatment (1-3%), allowing for the selective removal of other groups like 4-methoxytrityl (Mmt), but is cleaved with 95% TFA. sigmaaldrich.com

4-methoxytrityl (Mmt): A more acid-labile version of the trityl group, which can be removed on the solid phase with dilute TFA without affecting S-Dpm or S-Trt groups significantly. sigmaaldrich.com

tert-Butyl (tBu): Stable to TFA but requires stronger acid conditions or specific reagents for removal. sigmaaldrich.com

By strategically placing these protecting groups on the different cysteine residues in the peptide sequence, it is possible to direct the formation of disulfide bonds in a predetermined order. For instance, a peptide with four cysteines can be synthesized with two protected as Cys(Trt) and two as Cys(Acm). After cleavage from the resin, the two free thiols from the deprotected Cys(Trt) residues can be oxidized to form the first disulfide bond. Subsequently, the Acm groups can be removed and the second disulfide bond formed. rsc.org A combination of Dpm and Mmt protecting groups is also effective for the regioselective synthesis of peptides with two disulfide bridges. sigmaaldrich.com

| Protecting Group 1 | Protecting Group 2 | Selective Deprotection Condition 1 | Selective Deprotection Condition 2 | Application Example |

|---|---|---|---|---|

| Trityl (Trt) | Acetamidomethyl (Acm) | TFA (during cleavage) | Iodine or Hg(OAc)₂ | Synthesis of endothelin. rsc.org |

| 4-methoxytrityl (Mmt) | Diphenylmethyl (Dpm) | 1-3% TFA on-resin | 95% TFA | Synthesis of cyclic peptides with two disulfide bridges. sigmaaldrich.com |

| tert-Butyl (tBu) | Methylbenzyl (MeBzl) | TFA/DMSO/anisole | Stronger acid conditions | One-pot formation of two disulfide bonds in α-conotoxin SI. sigmaaldrich.com |

Chemical Transformations and Mechanistic Investigations Involving Fmoc D Cystine

Mechanistic Studies of N-Fmoc to S-Fluorenylmethyl (Fm) Transprotection in Cysteine Derivatives

A notable and often unexpected reaction during the deprotection of Nα-Fmoc-cysteine derivatives is the migration of the protecting group from the α-nitrogen to the side-chain sulfur, resulting in an S-fluorenylmethyl (S-Fm) protected cysteine. beilstein-journals.orgresearchgate.net This "transprotection" reaction has been the subject of detailed mechanistic investigation.

The proposed mechanism for this N→S transfer is initiated by the standard base-mediated deprotection of the N-Fmoc group. beilstein-journals.orgnih.gov The process proceeds via an E1cB-type elimination mechanism, generating a highly reactive exocyclic double-bonded intermediate, dibenzofulvene (DBF), along with carbon dioxide and the deprotected amine. researchgate.netpeptide.commdpi.com In the presence of a free cysteine thiol, the base used for deprotection (e.g., piperidine (B6355638), morpholine (B109124), or DBU) also deprotonates the thiol group to form a nucleophilic thiolate. researchgate.netd-nb.info This thiolate can then attack the electrophilic dibenzofulvene intermediate in a Michael-type addition reaction. beilstein-journals.orgresearchgate.net This sequence of events effectively transfers the fluorenyl moiety from the nitrogen to the sulfur, yielding the S-Fm protected product. researchgate.net

Research has shown that the choice of base and its concentration are critical factors influencing the yield of this transprotection reaction. beilstein-journals.orgd-nb.info Studies using Nα-Fmoc protected glycocysteine derivatives found that deprotection with an excess of morpholine led to a high yield of the S-Fm protected product. beilstein-journals.org Similarly, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry tetrahydrofuran (B95107) (THF) has been shown to efficiently catalyze this transformation for N-Fmoc-cysteine di- and tripeptides, with yields ranging from 69–87%. beilstein-journals.orgresearchgate.netresearchgate.net Conversely, standard SPPS conditions using 20% piperidine in DMF can lead to complete deprotection without significant transprotection, indicating that the reaction can be controlled by carefully selecting the reaction conditions. beilstein-journals.orgd-nb.info

| Base | Concentration / Equivalents | Solvent | Yield of S-Fm Product (%) | Reference |

|---|---|---|---|---|

| Morpholine | Excess | DMF | High Yield | beilstein-journals.org |

| Morpholine | 6 equiv | DMF | 62% | d-nb.info |

| DBU | - | THF | 69-87% | researchgate.netresearchgate.net |

| Piperidine | 6 equiv | DMF | 47% | d-nb.info |

| Piperidine | 20% | DMF | Low / Avoided | beilstein-journals.orgd-nb.info |

Investigation of Base-Mediated Side Reactions during Fmoc Deprotection and their Chemical Pathways

The basic conditions required for N-Fmoc group removal can promote several undesirable side reactions involving cysteine residues, particularly when the cysteine is at the C-terminus of a peptide. rsc.orgcsic.es These reactions can lead to the formation of various byproducts, complicating purification and reducing the yield of the desired peptide.

One significant side reaction is the formation of 3-(1-piperidinyl)alanine . iris-biotech.depeptide.com This occurs through a base-catalyzed β-elimination of the protected thiol group, which generates a highly reactive dehydroalanine (B155165) (Dha) intermediate. peptide.comiris-biotech.de The piperidine, present in the deprotection solution, then acts as a nucleophile and adds to the dehydroalanine, resulting in the unwanted adduct. iris-biotech.depeptide.comiris-biotech.de The use of a bulky thiol protecting group, such as the trityl (Trt) group, can help minimize this side reaction. iris-biotech.depeptide.com

Another base-mediated problem is the racemization of the C-terminal cysteine residue. rsc.orgresearchgate.net The α-proton of the C-terminal amino acid is susceptible to abstraction by the base, leading to the loss of stereochemical integrity. nih.govsemanticscholar.org The extent of racemization is influenced by the choice of base, with piperazine (B1678402) showing less propensity to cause racemization compared to piperidine. researchgate.net The use of carbodiimide (B86325) activation methods, as opposed to base-mediated phosphonium (B103445) or uronium reagents, can also avoid this issue during coupling steps. nih.govsemanticscholar.org

The formation of lanthionine (B1674491) , a thioether amino acid, represents another chemical pathway arising from the dehydroalanine intermediate. nih.gov If an unprotected cysteine residue is present elsewhere in the peptide sequence, its thiol side chain can undergo an intramolecular conjugate addition to the newly formed dehydroalanine. nih.gov This results in a cyclic peptide containing a lanthionine bridge. This reaction is stereoselective and has been studied as a biomimetic route to lantibiotics, a class of naturally occurring antimicrobial peptides. nih.govresearchgate.netnih.gov

Furthermore, while aspartimide formation is primarily associated with aspartic acid residues, especially in Asp-Gly or Asp-Cys sequences, it is a critical example of a base-induced side reaction in Fmoc-SPPS. iris-biotech.denih.govresearchgate.net The peptide backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a five-membered succinimide (B58015) ring. mdpi.comiris-biotech.de This can lead to epimerization at the α-carbon and the formation of β-aspartyl peptides upon ring-opening. nih.gov The presence of an adjacent Cys(Acm) residue has been noted to increase the propensity for aspartimide formation. bachem.com

| Side Reaction | Mechanism / Pathway | Key Intermediate | Mitigation Strategy | Reference |

|---|---|---|---|---|

| 3-(1-piperidinyl)alanine Formation | β-elimination followed by nucleophilic addition of piperidine | Dehydroalanine (Dha) | Use of bulky thiol protecting groups (e.g., Trt) | iris-biotech.depeptide.comiris-biotech.de |

| Racemization | Base-catalyzed abstraction of the α-proton | Enolate | Use of milder bases (e.g., piperazine), avoid base-mediated coupling reagents | researchgate.netnih.gov |

| Lanthionine Formation | Intramolecular conjugate addition of a Cys thiol to a Dha residue | Dehydroalanine (Dha) | Orthogonal protection of all Cys residues | nih.govuniupo.it |

| Aspartimide Formation (in Asp-Cys sequences) | Intramolecular cyclization of the Asp side chain | Succinimide ring | Use of additives like HOBt in deprotection solution, backbone protection (e.g., Dmb) | nih.govresearchgate.netbachem.com |

Oxidation Chemistry of Cysteine Thiol in Fmoc-Protected Systems and Formation of Sulfoxides/Sulfones

The thiol side chain of cysteine is highly susceptible to oxidation, a reaction that can occur under various conditions during peptide synthesis and handling. rsc.orgresearchgate.net The primary oxidation products are sulfenic acid (R-SOH), which is typically a transient intermediate, followed by the more stable sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H), or, in the case of protected cysteine (as a thioether), the corresponding sulfoxide (B87167) (R-S(O)-R') and sulfone (R-S(O)₂-R'). rsc.org

In the context of Fmoc-protected peptide synthesis, unintended oxidation of the cysteine thiol or thioether protecting groups can occur, particularly during prolonged exposure to air or acidic conditions used for cleavage. iris-biotech.de This is a well-documented side reaction for methionine as well, leading to mass shifts of +16 Da for the sulfoxide and +32 Da for the sulfone, which are detectable by mass spectrometry. iris-biotech.de Oxidation can be a significant issue, and care must be taken to avoid it, though in some cases, the oxidation of methionine sulfoxide is reversible. iris-biotech.de

Conversely, the oxidation of cysteine derivatives can be harnessed for specific synthetic purposes. The oxidation of a thioether to a sulfoxide or sulfone can be achieved using various oxidizing agents such as peroxides or meta-chloroperoxybenzoic acid (mCPBA). researchgate.netsoton.ac.uk This transformation alters the chemical properties of the side chain. For instance, oxidation of a sulfide (B99878) to a sulfoxide or sulfone facilitates a subsequent base-catalyzed β-elimination reaction. nih.gov This strategy has been used for the controlled release of thiol-conjugated molecules. nih.gov In some synthetic schemes, cysteine sulfoxides have been intentionally prepared and used as precursors for selective peptide modifications. nih.gov However, it is important to note that controlling the oxidation state can be challenging, as over-oxidation from the sulfoxide to the sulfone can occur with stronger oxidants or longer reaction times. researchgate.netnih.gov

| Oxidation State | Chemical Formula | Formation Conditions | Notes | Reference |

|---|---|---|---|---|

| Thiol | -SH | Reduced state | Nucleophilic and prone to oxidation | rsc.org |

| Disulfide (Cystine) | -S-S- | Mild oxidation (e.g., air, I₂) | Forms bridges between two cysteine residues | beilstein-journals.org |

| Sulfoxide (from thioether) | -S(O)-R' | Controlled oxidation (e.g., mCPBA, H₂O₂) | Can be an intended intermediate or an unwanted side product | iris-biotech.denih.govnih.gov |

| Sulfone (from thioether) | -S(O)₂-R' | Stronger oxidation | Generally stable and less reactive than sulfoxide | researchgate.netiris-biotech.denih.gov |

Role of Fmoc D Cystine in Peptide and Protein Engineering

Incorporation into Complex Peptide Architectures via SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, and the Fmoc strategy is a widely adopted method due to its milder reaction conditions compared to the Boc/Benzyl strategy. nih.govnih.gov The use of Fmoc-D-Cystine and its protected variants, such as Fmoc-D-Cys(Trt)-OH, allows for the precise insertion of D-cysteine residues into a growing peptide chain. benchchem.comsigmaaldrich.com This is particularly significant as the incorporation of D-amino acids can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics. benchchem.com

Synthesis of Cyclic Peptides and Peptide Macrocyclization Strategies

The introduction of D-cysteine residues via this compound derivatives is a key strategy in the synthesis of cyclic peptides. nih.gov Cyclization can be achieved through the formation of a disulfide bridge between two cysteine residues, a common motif in naturally occurring cyclic peptides. The use of orthogonal protecting groups for different cysteine residues allows for the regioselective formation of multiple disulfide bonds within a single peptide, leading to complex, constrained architectures. sigmaaldrich.com

Beyond disulfide bridging, the thiol group of D-cysteine can participate in various macrocyclization strategies. rsc.org These include:

Thioether formation: Reaction of the cysteine thiol with an electrophilic partner, such as a haloacetylated N-terminus or an alkene via thiol-ene "click" chemistry, results in a stable thioether linkage. nih.govnih.gov

Thia-Michael addition: This strategy involves the addition of the cysteine thiol to an electron-deficient alkene, often incorporated into the peptide sequence as an unnatural amino acid. rsc.org

These methods, facilitated by the incorporation of this compound derivatives during SPPS, allow for the creation of cyclic peptides with diverse ring sizes and chemical properties, influencing their conformation, stability, and biological activity. rsc.orgnih.gov

| Strategy | Reactive Partners | Resulting Linkage | Key Features |

| Disulfide Formation | Two Cysteine Thiols | Disulfide Bond | Reversible under reducing conditions. |

| Thioether Formation | Cysteine Thiol + Electrophile (e.g., haloacetyl group) | Thioether Bond | Stable and non-reducible. |

| Thiol-Ene "Click" Chemistry | Cysteine Thiol + Alkyne | Thioether Bond | High efficiency and orthogonality. nih.gov |

| Thia-Michael Addition | Cysteine Thiol + Electron-deficient Alkene | Thioether Bond | Forms a stable C-S bond. rsc.org |

Applications in Native Chemical Ligation (NCL) and Thioester Chemistry

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. wikipedia.orgnih.gov A critical requirement for NCL is a peptide segment with a C-terminal thioester and another with an N-terminal cysteine residue. wikipedia.org While the synthesis of peptide thioesters using Fmoc-SPPS has been challenging due to the instability of the thioester to the basic conditions used for Fmoc deprotection, several strategies have been developed to overcome this hurdle. rsc.orgresearchgate.net

The incorporation of D-cysteine at the N-terminus of a peptide fragment, using this compound in SPPS, allows for its participation in NCL reactions. This expands the toolkit for protein chemists, enabling the assembly of proteins with strategically placed D-amino acids at the ligation site. wikipedia.orgillinois.edu The resulting native peptide bond is formed between the C-terminal thioester of one fragment and the N-terminal D-cysteine of the other. wikipedia.org Furthermore, variations of NCL, such as those using thiol-containing auxiliaries, have broadened the scope of this methodology, although ligation at a cysteine residue remains highly efficient. wikipedia.orgnih.gov

Design and Synthesis of Peptide-Based Bioconjugates Utilizing this compound Scaffolds

The unique reactivity of the cysteine thiol group makes it an ideal handle for the site-specific modification of peptides and proteins. rsc.orgnih.gov By incorporating this compound into a peptide sequence, a specific site is created for the attachment of various molecular entities, leading to the formation of peptide-based bioconjugates with tailored functions. chemimpex.comchemimpex.com

Site-Specific Modification of Peptides and Proteins through Cysteine Thiol Reactivity

The nucleophilic nature of the cysteine thiol allows for a variety of chemoselective ligation reactions. rsc.orgnih.gov These reactions are typically performed under mild conditions, compatible with the structural integrity of the peptide or protein. Common modification strategies include:

Alkylation: Reaction with alkyl halides, such as iodoacetamide (B48618) derivatives, to form stable thioether bonds.

Michael Addition: Conjugation to maleimides or other Michael acceptors.

Disulfide Exchange: Reaction with other thiols or activated disulfides to form new disulfide bonds.

These methods enable the attachment of a wide range of functionalities, including polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties, cytotoxic drugs to create antibody-drug conjugates (ADCs), and imaging agents for diagnostic purposes. rsc.orgacs.org The use of this compound ensures that the modification occurs at a predetermined position within the peptide sequence, leading to a homogeneous product with well-defined properties. google.com

Synthesis of Fluorescent D-Cysteine Derivatives for Bio-labeling

This compound serves as a precursor for the synthesis of fluorescent D-cysteine derivatives, which are valuable tools for bio-labeling and imaging. nih.gov By reacting the thiol group of D-cysteine with a fluorescent probe containing a thiol-reactive group, a fluorescent amino acid can be generated. This modified amino acid can then be incorporated into a peptide sequence using SPPS.

For example, a study demonstrated the synthesis of fluorescent D-cysteines through the conjugate addition of aryl thiols to a chiral dehydroalanine (B155165) derivative. nih.gov The resulting adducts were then converted into N-Fmoc-D-cysteine derivatives for use in SPPS. nih.gov The incorporation of these fluorescent D-cysteine derivatives into cell-penetrating peptides allowed for the monitoring of their cellular uptake and localization by fluorescence microscopy. nih.gov

Development of Peptidomimetics and Non-Natural Amino Acid Conjugates

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability, bioavailability, and receptor affinity. researchgate.netnih.gov The incorporation of D-amino acids, such as D-cysteine derived from this compound, is a common strategy in the design of peptidomimetics. benchchem.com The altered stereochemistry at the α-carbon can induce specific secondary structures and provide resistance to proteolytic degradation. benchchem.com

Furthermore, the thiol group of D-cysteine serves as a versatile anchor for the conjugation of non-natural amino acid structures and other molecular scaffolds. wikipedia.orgfrontiersin.org This allows for the creation of novel hybrid molecules with unique pharmacological profiles. For instance, the thiol can be used to link the peptide to heterocyclic scaffolds or to create constrained cyclic structures through linkages other than disulfide bonds. frontiersin.org These modifications can significantly alter the conformational landscape of the peptide, leading to enhanced binding to biological targets. nih.gov

Supramolecular Chemistry and Materials Science Applications of Fmoc D Cystine Derivatives

Self-Assembly Mechanisms of Fmoc-D-Cystine Based Hydrogelators

The self-assembly of Fmoc-amino acid derivatives, including this compound, into hydrogels is a complex process governed by a delicate balance of non-covalent interactions. mdpi.commdpi.com These interactions drive the molecules to organize into hierarchical structures, typically nanofibers, which then entangle to form a three-dimensional network that immobilizes water, resulting in a hydrogel. mdpi.comacs.orgmdpi.com

Molecular Recognition and Intermolecular Interactions Driving Assembly (e.g., hydrogen bonding, pi-pi stacking)

The primary driving forces for the self-assembly of Fmoc-amino acid-based hydrogelators are a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.comnih.govacs.orgrsc.org

π-π Stacking: The bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in initiating self-assembly. acs.orgacs.orgrsc.org The planar structure of the fluorenyl rings facilitates strong π-π stacking interactions, where the aromatic rings of adjacent molecules arrange themselves in a parallel fashion. rsc.orghelsinki.fi This stacking creates a hydrophobic core that is central to the formation of the fibrillar nanostructures. rsc.orgresearchgate.net Quantum mechanical calculations have confirmed the decisive role of these π-π stacking interactions in the stability of the assembled structures. rsc.org

Hydrogen Bonding: Intermolecular hydrogen bonding is another critical interaction that provides directionality and stability to the self-assembled network. nih.govhelsinki.finih.govsciforum.net These bonds can form between the carbamate (B1207046) groups of the Fmoc moiety, the carboxylic acid termini, and the amide backbones of the amino acid residues. mdpi.commdpi.com In the case of this compound, the disulfide bond itself does not directly participate in hydrogen bonding, but the peptide backbone provides ample opportunities for these interactions, contributing to the formation of stable β-sheet-like arrangements within the nanofibers. nih.gov

The interplay of these non-covalent forces leads to a hierarchical assembly process. Initially, this compound monomers aggregate to form primary nanostructures, which then grow into elongated nanofibers. These fibers subsequently entangle and cross-link to form the macroscopic hydrogel network. mdpi.com

Influence of Stereochemistry and Protecting Groups on Self-Assembly Propensity and Morphology

The stereochemistry of the amino acid and the nature of the protecting groups have a profound impact on the self-assembly process and the resulting morphology of the hydrogel. rsc.orgnih.gov

Stereochemistry: The chirality of the amino acid residue can significantly influence the self-assembly behavior. nih.govnih.gov The use of D-amino acids, such as in this compound, can lead to different packing arrangements and helical structures compared to their L-enantiomers. nih.gov This is due to the specific steric constraints and intermolecular interactions that arise from the D-configuration. For instance, studies on other short peptides have shown that changing the chirality of a single amino acid can dramatically alter the morphology from nanotubes to different fibrillar structures. nih.gov In some cases, heterochiral peptides (containing both D- and L-amino acids) have been found to form more stable and homogeneous nanostructures. nih.gov The stereochemistry of the amino acid can dictate the handedness of the resulting helical fibers, which in turn affects the macroscopic properties of the hydrogel.

Protecting Groups: The N-terminal protecting group is a dominant factor in controlling gelation. rsc.orgrsc.org The Fmoc group, with its large aromatic surface area, is particularly effective at promoting self-assembly through π-π stacking. acs.orgacs.org The choice of protecting group can invert the architectural preferences of the assembly process. rsc.org For example, a Z-group (benzyloxycarbonyl), which also has an aromatic ring, can encourage hierarchical self-assembly and gelation more effectively than a Boc (tert-butyloxycarbonyl) group, which lacks π-stacking capability. rsc.org This highlights the critical role of aromatic interactions in driving the gelation of these molecules. The stability of the protecting group is also a factor; for instance, the Fmoc group is known to be base-labile and can be cleaved at high pH, leading to the degradation of the hydrogel. rsc.org

Design and Characterization of Stimuli-Responsive Supramolecular Materials

The inherent properties of the amino acid side chains in Fmoc-derivatives can be exploited to create "smart" hydrogels that respond to specific environmental stimuli, such as changes in redox state, pH, or temperature.

Oxidation-Responsive Hydrogels from Fmoc-Cysteine Derivatives

The thiol group in cysteine provides a handle for creating oxidation-responsive materials. researchgate.netchemrxiv.orgmdpi.com The reversible oxidation of two thiol groups to form a disulfide bond (in cystine) or the oxidation of the sulfide (B99878) in a protected cysteine can be used to trigger gel-sol or sol-gel transitions.

Recent research has focused on Fmoc-protected, benzylated cysteine (Fmoc-CBzl). researchgate.netchemrxiv.org The oxidation of the sulfide in Fmoc-CBzl to two diastereomeric sulfoxides leads to products with significantly different self-assembly properties. researchgate.netchemrxiv.org This difference in assembly propensity and kinetics between the original molecule and its oxidized forms can be harnessed to create hydrogels that exhibit autonomous gel-sol-gel transitions in response to an oxidizing agent like hydrogen peroxide. researchgate.netchemrxiv.orgchemrxiv.org This behavior is attributed to the change in polarity and molecular packing upon oxidation. acs.org The chirality of the resulting sulfoxide (B87167), a factor often overlooked, has been shown to strongly influence the self-assembling propensity. chemrxiv.orgchemrxiv.org

| Precursor | Oxidizing Agent | Products | Observation | Reference |

| Fmoc-CBzl | Hydrogen Peroxide | Diastereomeric sulfoxides (Fmoc-CBzl-(R)-O and Fmoc-CBzl-(S)-O) | Autonomous gel-sol-gel transition | researchgate.netchemrxiv.org |

| Thiol-rich peptide | Oxidant | Disulfide-bridged peptide | Gel formation | mdpi.com |

| Ac-Ile-Val-Lys-Cys | Hydrogen Peroxide | Dimerized peptide via disulfide crosslinks | Increased hydrogel stiffness | mdpi.com |

Exploration of pH- and Temperature-Responsive Properties in this compound Gels

Fmoc-amino acid-based hydrogels can also be designed to be responsive to changes in pH and temperature. nih.govmdpi.com

pH-Responsiveness: The presence of ionizable groups, such as the C-terminal carboxylic acid, makes the self-assembly of this compound hydrogels sensitive to pH. rsc.orgresearchgate.net At a pH below the pKa of the carboxylic acid, the group is protonated and neutral, which can facilitate hydrogen bonding and self-assembly. researchgate.net As the pH increases, the carboxylic acid becomes deprotonated and negatively charged. This can lead to electrostatic repulsion between the molecules, weakening the fibrillar network and potentially causing the hydrogel to dissolve into a solution (gel-sol transition). rsc.org This reversible transition allows for the controlled assembly and disassembly of the hydrogel by simply adjusting the pH of the environment. rsc.org

Temperature-Responsiveness: While many supramolecular hydrogels undergo a gel-to-sol transition upon heating, some Fmoc-peptide derivatives exhibit more complex thermal behaviors. acs.orgresearchgate.net For instance, some Fmoc-dipeptides show an increase in hydrogel stability with temperature up to a certain point, a behavior similar to lower critical solution temperature (LCST) polymers. acs.org This is driven by an increase in entropy that favors the self-assembled state. acs.org In other cases, a temperature-induced gel-to-gel transition has been observed, sometimes accompanied by a reversal of the supramolecular chirality of the assembled fibers. researchgate.net The specific temperature response of an this compound hydrogel would depend on the intricate balance of intermolecular forces and how they are affected by thermal energy.

Fabrication of Advanced Functional Soft Materials from this compound

The unique self-assembly properties and stimuli-responsiveness of this compound and related derivatives make them excellent building blocks for a variety of advanced functional soft materials with potential applications in biomedicine and biotechnology. mdpi.commdpi.comnih.gov

The fibrillar network of these hydrogels mimics the structure of the native extracellular matrix (ECM), making them promising candidates for tissue engineering scaffolds. acs.orgfrontiersin.orgnih.gov The biocompatibility of amino acid-based materials is a significant advantage. mdpi.com By incorporating cell-adhesive motifs like RGD (Arginine-Glycine-Aspartic acid) into the peptide sequence, it is possible to create hydrogels that actively promote cell adhesion, proliferation, and differentiation. nih.govnih.gov

The porous and water-rich environment of this compound hydrogels makes them suitable for the controlled release of therapeutic agents. mdpi.comacs.orgnih.gov The stimuli-responsive nature of these gels offers a mechanism for triggered drug delivery. For example, an oxidation-responsive hydrogel could be designed to release a drug in the presence of reactive oxygen species (ROS), which are often overexpressed in diseased tissues like tumors. mdpi.com Similarly, a pH-responsive hydrogel could be used for targeted delivery to specific tissues with different pH environments, such as the stomach or tumor microenvironments.

The self-healing and injectable properties of some of these supramolecular hydrogels are also highly desirable for biomedical applications. mdpi.commdpi.com The reversible nature of the non-covalent cross-links allows the hydrogel to break down under shear stress (e.g., during injection) and then rapidly reform once the stress is removed, enabling minimally invasive delivery. mdpi.commpg.de

The versatility of Fmoc-amino acid chemistry allows for the co-assembly of different building blocks to create multifunctional materials with tunable properties. nih.gov For example, combining this compound with other Fmoc-amino acids or bioactive peptides can lead to hydrogels with enhanced mechanical strength, specific biological activities, or multiple-stimuli responsiveness. nih.govnih.gov

Hydrogels for Controlled Release Systems and Encapsulation Strategies

Hydrogels derived from this compound and related cysteine derivatives are a class of "smart" biomaterials capable of encapsulating therapeutic agents and releasing them in response to specific environmental triggers. The key to their functionality lies in the reversible formation of disulfide bonds between cysteine residues. These covalent crosslinks provide structural integrity to the hydrogel network, while their susceptibility to cleavage in a reductive environment allows for on-demand disassembly and release of the entrapped cargo.

The self-assembly process is typically initiated by dissolving the Fmoc-amino acid precursor and then triggering gelation through a stimulus like a pH change or solvent switch. The resulting hydrogel consists of a three-dimensional network of entangled nanofibers, which creates pores that can physically entrap drug molecules. nih.gov For this compound, the gelation can be further stabilized and controlled by the oxidation of thiol groups into disulfide bridges, forming a covalently cross-linked network.

A primary application of these hydrogels is in redox-responsive drug delivery. frontiersin.org The tumor microenvironment and the intracellular space of cancer cells have a significantly higher concentration of the reducing agent glutathione (B108866) (GSH) compared to normal tissues. acs.org This differential provides a targeted release mechanism. When a drug-loaded this compound hydrogel encounters the high GSH levels in a tumor, the disulfide crosslinks are cleaved, leading to the degradation of the hydrogel network and the localized release of the encapsulated therapeutic agent. frontiersin.orgacs.org This strategy enhances the efficacy of anticancer drugs while minimizing systemic toxicity. frontiersin.org

Research has demonstrated that the release profile can be finely tuned. For instance, studies on cysteine-based organogels showed that the release mechanism follows a biphasic profile, starting with hydrogel erosion and followed by a diffusion-controlled stage. researchgate.net Furthermore, the mechanical properties and release kinetics of these hydrogels can be modulated by co-assembling the Fmoc-cysteine derivative with other molecules or by altering the crosslinking density. frontiersin.org This versatility allows for the design of delivery systems tailored for specific drugs and therapeutic applications. rsc.org

Table 1: Fmoc-Cystine Derivative Hydrogels for Controlled Release

| Hydrogel System | Encapsulated Agent | Release Trigger/Mechanism | Key Research Findings |

|---|---|---|---|

| Fmoc-Cysteine Derivative Hydrogel | Doxorubicin (Anticancer Drug) | High concentrations of Glutathione (GSH) | Demonstrates targeted drug delivery potential due to the higher GSH levels in cancer cells, which cleave disulfide bonds and trigger drug release. frontiersin.orgacs.org |

| Fmoc-CBzl (benzylated cysteine) Supramolecular Hydrogel | Model Drug (e.g., Congo Red) | Oxidation (e.g., by H₂O₂) | Exhibits autonomous gel-sol-gel transitions in response to oxidation, offering a novel mechanism for controlled release systems. researchgate.netchemrxiv.org |

| Pyrene-Lysine-Cysteine (PyKC) Peptide Hydrogel | Enzymes, Congo Red | Reducing agents (e.g., TCEP, GSH) | The hydrogel network degrades in the presence of disulfide cleaving agents, allowing for the retrieval of functional enzymes and tuneable release of model drugs. frontiersin.org |

| Cysteine-based Organogel | Doxorubicin | Glutathione (GSH) | The organogelators contain disulfide bonds that are cleaved by GSH, leading to a gel-to-solution transition and targeted release of the anticancer drug. acs.org |

Nanomaterial Architectures Derived from this compound Self-Assembly

The self-assembly of this compound is a powerful bottom-up approach for fabricating a variety of well-defined nanomaterial architectures. The process is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl rings and hydrogen bonding of the amino acid backbone. beilstein-journals.orgacs.org The presence of the cysteine residue introduces additional control elements, such as the ability to form covalent disulfide bonds and to coordinate with metal ions, leading to a diverse range of nanostructures. nih.gov

One notable example is the fabrication of asymmetric nanostructures like nanobowls (NBs). Researchers have demonstrated a one-step method using continuous-flow microfluidics to induce the self-assembly of an N-(9-fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine into NB structures. researchgate.net These NBs possess a unique concave structure and can be coated with a pH-responsive shell, making them suitable for advanced, switchable drug delivery systems. researchgate.net The study highlighted the potential of these nanoformulations in glioblastoma models, where they showed significantly higher retardation of tumor growth compared to the free drug. researchgate.net

Beyond simple self-assembly, co-assembly with other Fmoc-amino acids offers another strategy to control the final morphology. It has been shown that co-assembling a nanofiber-forming Fmoc-amino acid (like Fmoc-Tyrosine) with a nanoparticle-forming one (like Fmoc-Tryptophan) can result in a structural transformation from nanofibers to nanoparticles. acs.org This occurs because one component can act as an inhibitor, altering the molecular interactions and locking the assembly in the nucleation stage, thereby preventing elongation into fibers. acs.org This principle can be applied to this compound to tune the resulting nanostructure for specific applications, such as creating nanocarriers for drug delivery. acs.org

A distinct and highly promising area is the use of this compound derivatives in the construction of nanoscale metal-organic frameworks (NMOFs). NMOFs are hybrid materials formed by the coordination of metal ions with organic ligands. frontiersin.orgmdpi.com Cysteine can be incorporated in two main ways: either by functionalizing a pre-synthesized MOF with cysteine or by using a cysteine derivative directly as the organic linker during MOF synthesis. nih.gov These cysteine-functionalized NMOFs exhibit high porosity, large surface area, and biocompatibility. They have shown excellent performance in the enrichment of glycopeptides for proteomics analysis and as carriers for delivering multiple drugs to overcome drug resistance in cancer therapy. nih.govnih.gov

Table 2: Nanomaterial Architectures from Fmoc-Cystine Derivatives

| Nanomaterial Type | Building Blocks | Method of Formation | Resulting Architecture / Application |

|---|---|---|---|

| Nanobowls (NBs) | N-(9-fluorenylmethoxycarbonyl)- S-triphenylmethyl-L-cysteine | Continuous-flow microfluidics enabled supramolecular self-assembly | Asymmetric concave nanostructures for pH-switchable anticancer drug delivery. researchgate.net |

| Nanoparticles | Co-assembly of Fmoc-Tyr-OH and Fmoc-Trp-OH | Solvent-switch co-assembly | Fmoc-Trp-OH acts as a fiber inhibitor, transforming nanofiber formation into nanoparticle formation; useful for creating drug nanocarriers. acs.org |

| Cysteine-Functionalized Metal-Organic Frameworks (MOFs) | Amino-derived MOF (e.g., MIL-101(NH₂)), Au nanoparticles, L-cysteine | In situ loading of AuNPs followed by Cys immobilization | Nanocomposite with large specific surface area and high hydrophilicity for efficient enrichment of N-linked glycopeptides. nih.gov |

| Nanoscale MOFs (NMOFs) | Zirconium (metal), Valproic acid/Cisplatin (cargo), L-cysteine-PEG (functionalization) | Self-assembly and post-synthesis functionalization | Multifunctional nanoparticles for delivering chemotherapy to overcome drug resistance in lung cancer. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Fmoc D Cystine Research

Chromatographic Methodologies for Purity and Stereochemical Assessment (e.g., RP-HPLC, LC-MS for diastereomer separation)

Chromatographic techniques are indispensable for evaluating the chemical and stereochemical purity of Fmoc-D-Cystine and its derivatives. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for routine purity analysis. In this technique, the nonpolar Fmoc group confers significant hydrophobicity, leading to strong retention on nonpolar stationary phases (e.g., C18). Elution is typically achieved using a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase, often acidified with trifluoroacetic acid (TFA). The purity is determined by integrating the area of the main compound peak relative to the total area of all detected peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the definitive mass detection of MS. This hyphenated technique is crucial not only for confirming the molecular weight of the target compound but also for the challenging task of separating and identifying stereoisomers. During peptide synthesis, the D-configuration of this compound can be compromised through epimerization, leading to the formation of diastereomeric peptides. For instance, in the synthesis of a tripeptide containing D-Cystine, L-Alanine, and L-Leucine, the desired D-L-L peptide could be contaminated with the D-D-L diastereomer. Due to their different three-dimensional structures, these diastereomers often exhibit slightly different retention times on a chiral or high-resolution achiral HPLC column, allowing for their separation and quantification by LC-MS.

| Technique | Primary Application | Typical Conditions | Key Research Finding |

|---|---|---|---|

| RP-HPLC | Chemical Purity Assessment | Stationary Phase: C18; Mobile Phase: Gradient of Acetonitrile/Water + 0.1% TFA | Quantification of this compound purity (>99%) and detection of synthesis-related impurities. |

| LC-MS | Diastereomer Separation & MW Confirmation | High-resolution C18 column coupled to an ESI-MS detector. | Baseline separation of diastereomeric peptides, confirming stereochemical integrity during coupling reactions. |

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. One-dimensional ¹H and ¹³C NMR spectra provide a complete map of the molecule's covalent framework. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), the methine proton of the fluorenyl ring (~4.2 ppm), and the α- and β-protons of the D-cystine backbone.

Beyond simple structural confirmation, advanced two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are employed for conformational analysis. NOESY experiments identify protons that are close in space, providing crucial distance constraints used to model the preferred three-dimensional conformation of this compound in solution. NMR is also invaluable for mechanistic studies, allowing researchers to monitor reactions in real-time. For example, during peptide synthesis, the progress of a coupling reaction involving this compound can be followed by observing the disappearance of the reactant signals and the concurrent appearance of product signals.

| Proton Type | Functional Group | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic | Fmoc Group | 7.60 - 7.90 | Multiplet |

| Aromatic | Fmoc Group | 7.30 - 7.45 | Multiplet |

| Aliphatic | Fmoc CH & CH₂ | 4.20 - 4.40 | Multiplet |

| α-Proton | Cystine Backbone (α-CH) | ~4.15 | Multiplet |

| β-Protons | Cystine Backbone (β-CH₂) | ~3.25 | Multiplet |

Mass Spectrometry (MS) is essential for confirming the molecular identity of this compound and the peptides it forms. High-resolution mass spectrometry (HRMS), often using Electrospray Ionization (ESI), provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for unambiguous confirmation of its elemental composition.

In peptide chemistry, tandem mass spectrometry (MS/MS) is the gold standard for sequence validation. A peptide containing an this compound residue is isolated in the mass spectrometer (as a precursor ion) and fragmented through collision-induced dissociation (CID). The resulting fragment ions (primarily b- and y-type ions) are analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, thus confirming the sequence. This technique definitively verifies the correct incorporation and position of the this compound unit within the peptide chain. Furthermore, MS is highly sensitive for detecting post-translational or synthesis-related modifications, such as the oxidation of the disulfide bond to a thiosulfinate or sulfonic acid, which would be identified by a characteristic mass increase (+16 or +48 Da, respectively).

UV-Visible (UV-Vis) spectroscopy is a cornerstone technique in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc protecting group is cleaved using a basic solution, typically piperidine (B6355638) in a solvent like DMF. This cleavage releases a dibenzofulvene-piperidine adduct, which exhibits a strong, characteristic UV absorbance maximum around 301 nm. By measuring the absorbance of the solution after the deprotection step, one can accurately quantify the amount of Fmoc group cleaved from the solid support. This value is used to calculate the "loading" of the first amino acid onto the resin and to monitor the efficiency of each subsequent coupling step.

This quantitative analysis is a key component of Process Analytical Technology (PAT), enabling real-time control over the synthesis process. In-line UV-Vis flow cells can monitor the deprotection reaction as it happens, ensuring the reaction goes to completion before proceeding to the next step. Near-Infrared (NIR) spectroscopy offers a complementary, non-destructive PAT approach. NIR can be used to analyze the solid-phase resin directly (in-situ), distinguishing between the resin-bound Fmoc-amino acid, the free amine after deprotection, and the newly coupled residue based on their unique vibrational overtone and combination bands in the NIR region. This avoids the need for sampling and provides immediate feedback on the reaction status.

| Parameter | Description | Typical Value / Observation |

|---|---|---|

| Analyte | Dibenzofulvene-piperidine adduct | Formed upon Fmoc cleavage with piperidine. |

| Wavelength (λmax) | Wavelength of maximum absorbance | ~301 nm (in 20% piperidine/DMF) |

| Molar Extinction Coefficient (ε) | A measure of how strongly the analyte absorbs light | ~7800 M⁻¹cm⁻¹ |

| Application | Quantification of Fmoc groups on solid support | Calculation of resin loading (μmol/g) using the Beer-Lambert law. |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques used to probe the stereochemistry and higher-order structure of chiral molecules and their assemblies. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet region. For peptides containing this compound, the CD spectrum is highly sensitive to the formation of secondary structures like β-sheets, α-helices, or specific turns induced by the D-amino acid. The disulfide bond of cystine is itself a chromophore and a chiral element, contributing a distinct signal (typically around 250 nm) whose sign and intensity depend on its dihedral angle.

VCD extends this principle into the infrared region, probing the chirality of molecular vibrations. VCD is particularly informative for studying the local conformation around the amide bonds (Amide I and Amide II regions) and the disulfide bridge of the D-cystine residue. Because VCD is sensitive to the absolute configuration and conformation of the entire molecule, it can provide detailed structural information that is complementary to conventional CD, helping to distinguish between different conformational isomers or to study the specific structural perturbations caused by the D-Cystine unit within a peptide backbone.

Fmoc-derivatized amino acids, including this compound, are well-known building blocks for creating supramolecular nanostructures, such as hydrogels, through self-assembly. A suite of microscopy and diffraction techniques is used to characterize the morphology and internal packing of these assemblies.

Confocal Laser Scanning Microscopy (CLSM) allows for the three-dimensional visualization of the bulk hydrogel network. Often, a fluorescent dye like Thioflavin T, which binds specifically to the β-sheet structures prevalent in these assemblies, is used to highlight the fibrillar morphology. Atomic Force Microscopy (AFM) provides much higher, nanoscale resolution, enabling direct imaging of the individual self-assembled structures. AFM can reveal the morphology (e.g., flat ribbons, twisted fibers, nanotubes) and provide quantitative data on their dimensions, such as height and width, which are typically in the range of nanometers.

X-ray Diffraction (XRD) provides critical insight into the molecular-level organization within these ordered nanostructures. Wide-Angle X-ray Scattering (WAXS) patterns of this compound assemblies typically show two characteristic diffraction signals: one at a spacing of ~0.47 nm, corresponding to the inter-strand distance within a β-sheet, and another at a larger spacing (~1.2-2.5 nm), corresponding to the π-π stacking distance between the aromatic Fmoc groups. These signatures confirm a hierarchical structure where peptide backbones form β-sheets that are further organized by the stacking of the fluorenyl moieties.

| Technique | Scale of Analysis | Information Obtained | Typical Finding |

|---|---|---|---|

| CLSM | Micrometer (μm) | 3D network morphology, fibril distribution. | Visualization of an interconnected, porous fibrillar network in a hydrogel. |

| AFM | Nanometer (nm) | High-resolution surface topography, nanofiber dimensions. | Imaging of individual nanofibers with heights of ~3 nm and widths of ~10-20 nm. |

| XRD (WAXS) | Ångström (Å) | Molecular packing, intermolecular distances. | Diffraction peaks indicating β-sheet structure and π-π stacking of Fmoc groups. |

Computational and Theoretical Investigations of Fmoc D Cystine Systems

Molecular Dynamics Simulations of Self-Assembly Processes and Hydrogel Formation

Molecular dynamics (MD) simulations have been instrumental in elucidating the self-assembly of Fmoc-protected amino acids and peptides into ordered nanostructures and hydrogels. researchgate.netaip.orgaip.org These simulations model the system's evolution over time by calculating the forces between atoms and integrating Newton's laws of motion. This allows for the observation of dynamic processes like peptide aggregation and solvent interactions.

The self-assembly process is driven by a combination of non-covalent interactions, including:

π-π stacking: Interactions between the aromatic fluorenyl groups of the Fmoc moiety.

Hydrogen bonding: Formation of networks between the peptide backbones. aip.org

Hydrophobic interactions: The tendency of nonpolar groups to aggregate in an aqueous environment. aip.orgaip.org

Van der Waals forces: Weak, short-range electrostatic attractions between uncharged molecules. beilstein-journals.org

Electrostatic interactions: Attractions or repulsions between charged groups. aip.orgaip.org

MD simulations can predict the formation of various structures, such as nanofibers, nanovesicles, and nanotubes, depending on the specific amino acid sequence and environmental conditions like pH and solvent. researchgate.netresearchgate.net For instance, simulations have shown how Fmoc-dipeptides can self-assemble into β-sheet-like structures, which then elongate to form nanofibers that entangle to create a hydrogel network. aip.org The synergistic interplay of the aforementioned interactions is crucial for the formation of these thermodynamically stable supramolecular structures. aip.org

Table 1: Key Interactions Driving Fmoc-Peptide Self-Assembly

| Interaction Type | Description | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Major driving force for the aggregation of the Fmoc groups. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a more electronegative atom. | Stabilizes secondary structures like β-sheets within the assembled nanofibers. aip.org |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solutions. | Contributes to the collapse and packing of nonpolar side chains. aip.orgaip.org |

| Electrostatic Interactions | Forces between charged molecules or parts of molecules. | Can either promote or hinder assembly depending on the charges of the peptide and the pH of the solution. aip.orgaip.org |

| Van der Waals Forces | Weak intermolecular forces that arise from temporary fluctuations in electron distribution. | Contribute to the overall stability of the assembled structure. beilstein-journals.org |

Quantum Chemical Calculations of Reactivity, Conformation, and Intermolecular Interactions

Quantum chemical calculations, such as those based on density functional theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and conformational preferences of molecules like Fmoc-D-Cystine. nih.govnih.govacs.org These methods solve the Schrödinger equation for a given system, yielding information about molecular orbitals, charge distributions, and reaction energetics.

For cysteine-containing molecules, quantum chemistry is particularly useful for studying the reactivity of the thiol group and the disulfide bond. nih.gov Calculations can determine the energies of different conformations, revealing the most stable arrangements of the molecule. nih.govacs.org For example, the conformational energies and the energy barrier to rotation around the S-S bond in a disulfide can be calculated, providing insight into its flexibility and reactivity. nih.gov

Furthermore, these calculations can quantify the strength of intermolecular interactions, such as hydrogen bonds. researchgate.net By modeling the interaction between this compound and other molecules, it is possible to predict preferred binding partners and understand the forces governing molecular recognition. researchgate.net Natural Bond Orbital (NBO) analysis, for instance, can be used to quantify the stabilizing interactions arising from electron donation from a lone pair into an antibonding orbital, which is crucial for understanding conformational preferences and reactivity. nih.gov

Table 2: Applications of Quantum Chemical Calculations for this compound

| Application | Computational Method | Information Obtained |

|---|---|---|

| Reactivity Analysis | Density Functional Theory (DFT) | Reaction energies, activation barriers, and preferred reaction pathways for the thiol and disulfide groups. nih.gov |

| Conformational Analysis | DFT, Ab initio methods | Relative energies of different conformers, rotational barriers, and preferred geometries. nih.govnih.govacs.org |

| Intermolecular Interactions | DFT with continuum solvation models, NBO analysis | Hydrogen bond strengths, binding energies with other molecules, and the nature of non-covalent interactions. nih.govresearchgate.net |

Modeling of Host-Guest Interactions in Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govthno.org In the context of this compound, this can involve the formation of host-guest complexes where the this compound assembly acts as a host for smaller guest molecules. rsc.orgmpg.de

Computational modeling plays a crucial role in understanding and predicting these host-guest interactions. mpg.deresearchgate.net Techniques like molecular docking and MD simulations can be used to predict the binding affinity and preferred binding mode of a guest molecule within a host structure formed by this compound. These models can reveal how factors like the size, shape, and chemical functionality of the host's cavity and the guest molecule influence the stability of the complex. mpg.de

The design of these supramolecular systems is often guided by the principle of molecular recognition, where the host is tailored to bind a specific guest. thno.orgmpg.de Computational models can help in the rational design of such systems by predicting how modifications to the this compound building block will affect the resulting supramolecular architecture and its guest-binding properties. These interactions are dynamic and can be influenced by external stimuli such as pH, temperature, and light. thno.org

Prediction of Stereochemical Outcomes and Side Reaction Pathways

During chemical synthesis, particularly in peptide synthesis, side reactions can occur, leading to impurities and reduced yields. researchgate.netiris-biotech.de Computational chemistry can be employed to predict the likelihood of these side reactions and to understand the factors that influence their occurrence.

For cysteine-containing peptides, a common side reaction is racemization at the α-carbon, especially during the activation step of peptide coupling. researchgate.net Quantum chemical calculations can model the transition states of both the desired reaction and potential side reactions, allowing for a comparison of their activation energies. A lower activation energy for a side reaction pathway would indicate a higher probability of its occurrence.